N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a triazine-based compound featuring a benzamide moiety substituted with a trifluoromethoxy group at the para position. The triazine core is functionalized with two dimethylamino groups at positions 4 and 6, while a methylene-linked benzamide group occupies position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dimethylamino substituents on the triazine ring may influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O2/c1-24(2)14-21-12(22-15(23-14)25(3)4)9-20-13(26)10-5-7-11(8-6-10)27-16(17,18)19/h5-8H,9H2,1-4H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSSZQKLALQYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound belongs to the class of triazine derivatives and is characterized by a triazine ring substituted with dimethylamino groups and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 374.4 g/mol.
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions to yield the final product. The industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its structure allows effective binding to specific enzymes and receptors, modulating their activity and leading to various biological effects such as inhibition or activation of enzymatic pathways.
The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : Compounds similar in structure have shown significant inhibition of target enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer : Compounds derived from triazine have shown promising results in inhibiting growth in breast cancer cell lines.
- Mechanistic Insights : These compounds often disrupt cellular processes by targeting specific proteins involved in cell proliferation.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on variations in the triazine core, substituents, and appended functional groups:
Functional Activity Insights
- Agrochemical Potential: The trifluoromethoxy benzamide moiety shares structural similarities with sulfentrazone, a known herbicide, suggesting possible herbicidal activity .
- Medicinal Chemistry: Bis(morpholino-triazines) exhibit kinase inhibition, while the target compound’s dimethylamino groups may modulate target-binding specificity .
Research Findings and Data Analysis
Table 1: Comparative Spectral Data
| Compound Class | IR Stretches (cm⁻¹) | 1H-NMR Features | 13C-NMR Features |
|---|---|---|---|
| Target Compound | 1660–1680 (C=O), ~1250 (C-N) | δ 3.0–3.2 (dimethylamino), δ 7.8–8.0 (aromatic) | δ 160–165 (C=O), δ 110–120 (CF3O) |
| Bis(morpholino-triazines) | 1100–1250 (C-O, morpholino) | δ 3.5–3.7 (morpholino CH2), δ 7.5 (ureido NH) | δ 155–160 (triazine C), δ 65–70 (morpholino CH2) |
| Triazole-thiones (7–9) | 1247–1255 (C=S), 3150–3319 (NH) | δ 13.5–14.0 (NH), δ 7.2–7.6 (aromatic) | δ 175–180 (C=S), δ 120–130 (sulfonyl C) |
Preparation Methods
N-Amination of Carboxylate Intermediates
Ethyl 1H-pyrrole-2-carboxylate derivatives undergo N-amination using sodium hypochlorite (NaClO) and methyltrioctylammonium chloride (Aliquat-336) as a phase-transfer catalyst. This step replaces the pyrrole nitrogen’s hydrogen with an amino group, forming N-aminated intermediates. Reaction conditions (25–35°C, 2–4 hours) ensure minimal side-product formation, with ammonium chloride quenching excess hypochlorite.
Cyclization to Triazine Derivatives
Heating the N-aminated intermediates with formamide and ammonium acetate at 130–140°C for 10–12 hours under nitrogen induces cyclization. Formamide acts as both solvent and nitrogen source, facilitating triazine ring formation. The dimethylamino groups are introduced via nucleophilic substitution using dimethylamine hydrochloride during or after cyclization. For example, treating 2-chloro-1,3,5-triazine with excess dimethylamine in tetrahydrofuran (THF) at 0–5°C sequentially substitutes chlorine atoms, yielding 4,6-bis(dimethylamino)-1,3,5-triazine.
Amide Coupling and Final Assembly
The convergent synthesis concludes with coupling the triazinylmethylamine and benzoyl chloride segments. In anhydrous dichloromethane or N,N-dimethylformamide (DMF), the acyl chloride reacts with the amine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) at 0–25°C. The reaction typically completes within 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Optimization Challenges and Analytical Validation
Reaction Selectivity and Byproduct Mitigation
Competing reactions during triazine functionalization, such as over-amination or hydrolysis, are minimized by controlling stoichiometry and temperature. For instance, excess dimethylamine (>2.5 equivalents) ensures complete substitution of chlorine atoms, while temperatures below 60°C prevent triazine ring degradation.
Spectroscopic Characterization
- ¹H NMR : The triazine’s methylene bridge (-CH₂-NH-) resonates as a singlet at δ 4.3–4.5 ppm, while the dimethylamino groups appear as singlets at δ 3.0–3.2 ppm.
- ¹³C NMR : The trifluoromethoxy carbon (C-O-CF₃) shows a quartet near δ 120 ppm (J = 320 Hz) due to coupling with fluorine.
- IR Spectroscopy : Stretching vibrations for the amide carbonyl (C=O) appear at 1650–1680 cm⁻¹, and the triazine ring’s C=N absorptions occur at 1550–1600 cm⁻¹.
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) enhances purity to >98%, with typical yields of 70–85% for the coupling step. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity, while mass spectrometry (ESI-MS) verifies the molecular ion peak ([M+H]⁺).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
